dicyclohexylphosphinic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dicyclohexylphosphinic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEWVJINTXPNRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902339 | |
| Record name | NoName_1579 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832-39-3 | |
| Record name | P,P-Dicyclohexylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=832-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclohexylphosphinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dicyclohexylphosphinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Strategies for Dicyclohexylphosphinic Acid
Established Synthetic Pathways to Dicyclohexylphosphinic Acid
Traditional methods for synthesizing this compound have been well-documented, primarily involving free-radical additions and Grignard reagent-based reactions.
Free-Radical Addition Reactions for Phosphinic Acid Synthesis
A key method for forming the phosphorus-carbon bonds in phosphinic acids is through free-radical addition reactions. The hydrophosphinylation of alkenes, such as cyclohexene, using a source of phosphinic acid like hypophosphorous acid (H₃PO₂), is a common approach. organic-chemistry.org This reaction is typically initiated by radical initiators, which decompose to generate radicals that drive the reaction forward.
The process begins with the homolytic cleavage of an initiator, such as a peroxide, upon heating or exposure to UV light. libretexts.org The resulting radical abstracts a hydrogen atom from the phosphinic acid source, creating a phosphinoyl radical. This reactive species then adds to the double bond of an alkene. In the case of this compound synthesis, the phosphinoyl radical adds to cyclohexene. This addition is regioselective, favoring the formation of the more stable carbon radical intermediate. libretexts.org The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of the phosphinic acid source, propagating the radical chain and forming the desired phosphinic acid product. libretexts.orgmasterorganicchemistry.com
Table 1: Common Initiators for Free-Radical Reactions This table is interactive. Users can sort data by clicking on the headers.
| Initiator | Chemical Formula | Typical Activation Method |
|---|---|---|
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | Heat |
| Benzoyl Peroxide | (C₆H₅CO)₂O₂ | Heat |
Grignard Reagent-Based Approaches for this compound Production
Grignard reagents, which are organomagnesium halides (R-Mg-X), are powerful nucleophiles used extensively in organic synthesis to form new carbon-carbon bonds and, in this context, carbon-phosphorus bonds. tamu.edupearson.com The synthesis of this compound using this approach typically involves the reaction of cyclohexylmagnesium bromide or chloride with a phosphorus-containing electrophile. researchgate.netnih.gov
One established route is the reaction of the Grignard reagent with phosphorus oxychloride (POCl₃). kent.ac.uk In this reaction, the nucleophilic cyclohexyl group from the Grignard reagent displaces the chlorine atoms on the phosphorus oxychloride. The stoichiometry of the reactants must be carefully controlled to favor the formation of the disubstituted product. Following the reaction, a hydrolysis step is performed to yield this compound. kent.ac.ukbrainly.in
An alternative method involves the reaction of the Grignard reagent with dialkyl phosphonates, such as diethyl phosphite. organic-chemistry.orgnih.gov The Grignard reagent adds to the phosphorus center, and subsequent acidic workup yields the final this compound. This method is versatile and can be adapted to produce a variety of substituted phosphinic acids. nih.gov
Advanced Synthetic Techniques and Methodological Innovations
Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and selective reactions.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of this compound, this involves using less hazardous materials, reducing waste, and improving energy efficiency. researchgate.net
Stereoselective Synthesis of this compound Analogues
While this compound itself is not chiral, the synthesis of its chiral analogues, where the phosphorus atom is a stereocenter, is a significant area of research. researchgate.netnih.gov These P-chiral compounds are valuable in fields like asymmetric catalysis. nih.gov
One strategy for stereoselective synthesis involves the use of a chiral auxiliary . A chiral molecule is temporarily incorporated into the phosphinic acid precursor to create a mixture of diastereomers, which can then be separated. Subsequent chemical steps, including reaction with a Grignard reagent and removal of the auxiliary, can yield an enantiomerically enriched product. researchgate.netdntb.gov.ua Another powerful method is asymmetric catalysis , where a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. researchgate.netacs.org For instance, the asymmetric hydrophosphinylation of alkenes can be achieved using transition-metal complexes with chiral ligands. acs.org
Research Methodologies for Characterization of this compound and its Precursors
A suite of analytical techniques is used to confirm the structure, purity, and properties of this compound and its intermediates.
Table 2: Key Spectroscopic Techniques for Characterization This table is interactive. Users can sort data by clicking on the headers.
| Technique | Information Obtained | Typical Signal for this compound |
|---|---|---|
| ³¹P NMR Spectroscopy | Provides direct information about the phosphorus atom's chemical environment and oxidation state. huji.ac.ilmagritek.com | The chemical shift is characteristic of a phosphinic acid. organicchemistrydata.orgscience-and-fun.de |
| ¹H and ¹³C NMR Spectroscopy | Confirms the structure of the cyclohexyl rings and the overall molecular framework. | Shows signals corresponding to the protons and carbons of the cyclohexyl groups. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecule's fragmentation pattern. nih.gov | A molecular ion peak corresponding to the mass of the compound (C₁₂H₂₃O₂P) is observed. nih.gov |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for P=O, O-H, and C-H bonds are present. |
| X-ray Crystallography | Provides the precise three-dimensional structure of the molecule in a crystalline state, including bond lengths and angles. | Confirms the tetrahedral geometry around the phosphorus atom. nih.gov |
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is particularly crucial. It is highly sensitive to the electronic environment of the phosphorus nucleus, making it an excellent tool for identifying and quantifying phosphorus-containing compounds. huji.ac.ilnih.gov The chemical shift value for this compound in the ³¹P NMR spectrum provides unambiguous evidence of its formation. science-and-fun.de
Advanced Spectroscopic Techniques for Structural Elucidation
The precise structure of this compound is confirmed through a combination of sophisticated spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution. Key nuclei observed are ¹H, ¹³C, and ³¹P.
¹H NMR: The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, the spectrum is characterized by a complex series of multiplets in the aliphatic region, corresponding to the non-equivalent protons of the two cyclohexyl rings. The acidic proton of the phosphinic acid group (P-OH) typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange. nih.gov
¹³C NMR: The ¹³C NMR spectrum reveals the carbon framework of the molecule. The spectrum of this compound will show distinct signals for the different carbon atoms of the cyclohexyl rings. The carbon atom directly attached to the phosphorus (C1) will exhibit a characteristic coupling to the phosphorus atom (¹JC-P), providing definitive evidence for the carbon-phosphorus bond. mdpi.comorganicchemistrydata.org
³¹P NMR: ³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. huji.ac.il this compound exhibits a single resonance in the ³¹P NMR spectrum, with a characteristic chemical shift that is indicative of a phosphinic acid moiety. organicchemistrydata.orgscience-and-fun.de The chemical shift provides insight into the electronic environment of the phosphorus atom.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays several characteristic absorption bands. vscht.czlibretexts.org
A broad and strong absorption band is typically observed in the region of 2500-3000 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded phosphinic acid group. A strong absorption band corresponding to the P=O stretching vibration is found in the range of 1150-1200 cm⁻¹. The presence of the cyclohexyl groups is confirmed by the C-H stretching vibrations just below 3000 cm⁻¹ and various bending vibrations at lower frequencies. researchgate.netupi.edu
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ can be observed, confirming the molecular weight of the compound. nih.gov The fragmentation pattern provides further structural information, often showing the loss of one or both cyclohexyl groups. Gas chromatography-mass spectrometry (GC-MS) can be employed for the analysis of volatile derivatives of the acid. nih.gov
| Spectroscopic Data for this compound | |
| Technique | Observed Features |
| ¹H NMR | Complex multiplets for cyclohexyl protons, broad singlet for P-OH proton. |
| ¹³C NMR | Signals for cyclohexyl carbons, with C-P coupling for the C1 carbon. |
| ³¹P NMR | Single resonance characteristic of a phosphinic acid. |
| IR Spectroscopy | Broad O-H stretch (2500-3000 cm⁻¹), strong P=O stretch (1150-1200 cm⁻¹), C-H stretches (<3000 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern corresponding to the loss of cyclohexyl groups. |
X-ray Diffraction Analysis in Solid-State Structure Determination
X-ray diffraction analysis of single crystals provides the most definitive structural information for a compound in the solid state. For this compound, single-crystal X-ray diffraction studies have revealed that the molecules exist as hydrogen-bonded dimers in the crystal lattice. researchgate.net
In this dimeric structure, the phosphinic acid groups of two molecules are linked together through a pair of O-H···O=P hydrogen bonds, forming a centrosymmetric eight-membered ring. This arrangement is a common feature for many phosphinic acids in the solid state. researchgate.net The analysis of the crystal structure provides precise bond lengths and angles, confirming the tetrahedral geometry around the phosphorus atom and the chair conformation of the cyclohexyl rings.
| Crystallographic Data for this compound | |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Structural Feature | Centrosymmetric hydrogen-bonded dimer |
| Coordination Geometry at Phosphorus | Tetrahedral |
Chromatographic and Elemental Analysis for Purity Assessment
The purity of this compound is routinely assessed using a combination of chromatographic techniques and elemental analysis.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a mixture. For the analysis of this compound, reversed-phase HPLC is commonly employed. scispace.comsigmaaldrich.com The compound can be detected using a UV detector, although its chromophore is weak. More sensitive detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS), which also provides mass information for peak identification. nih.gov
Gas Chromatography (GC): Due to its low volatility, this compound is not directly amenable to GC analysis. However, it can be converted into more volatile ester derivatives, such as the methyl or trimethylsilyl (B98337) esters, which can then be analyzed by GC. scispace.com This approach is often used for the determination of purity and for reaction monitoring.
Elemental Analysis: Elemental analysis provides the percentage composition of carbon, hydrogen, and phosphorus in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₁₂H₂₃O₂P). A close agreement between the experimental and theoretical values is a strong indicator of the purity of the compound. kent.ac.uk
| Analytical Techniques for Purity Assessment | |
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the acid and any impurities. |
| Gas Chromatography (GC) | Analysis of volatile derivatives for purity assessment. |
| Elemental Analysis | Determination of the elemental composition (C, H, P) to confirm purity. |
Coordination Chemistry of Dicyclohexylphosphinic Acid
Dicyclohexylphosphinic Acid as a Ligand: Design Principles and Coordination Modes
The utility of this compound as a ligand stems from the phosphoryl group (P=O), which acts as a hard donor, and the hydroxyl group (-OH), which can be deprotonated to create a binding site. The two cyclohexyl groups attached to the phosphorus atom provide significant steric bulk, which influences the stoichiometry and geometry of the resulting metal complexes.
Upon deprotonation, the resulting dicyclohexylphosphinate anion, [Cy₂PO₂]⁻, typically functions as a bidentate ligand. The two oxygen atoms of the phosphinate group can coordinate to a metal center in several ways. The most common mode is a chelating fashion, where both oxygen atoms bind to the same metal ion, forming a stable four-membered ring. This bidentate chelating mode is a preferred coordination pattern for many anionic phosphoramide (B1221513) and phosphinate ligands. nih.gov Alternatively, the phosphinate group can act as a bridging ligand, where each oxygen atom coordinates to a different metal center, leading to the formation of polynuclear complexes or coordination polymers. The steric hindrance from the bulky cyclohexyl groups plays a crucial role in dictating which coordination framework is adopted, often preventing the formation of higher-order multimetallic species by serving as a bridge. nih.gov
In the solid state, this compound (DcyHPA) exists as a dimer. researchgate.net This self-adduct formation is a characteristic feature of many phosphinic and carboxylic acids. researchgate.net The dimerization occurs through the formation of strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the phosphoryl oxygen atom of another. researchgate.net This results in a cyclic, centrosymmetric structure containing an eight-membered ring. Single crystal X-ray diffraction data have confirmed this dimeric structure for DcyHPA. researchgate.net The hydrogen bonds in phosphinic acid dimers are exceptionally strong, with dimerization enthalpies significantly higher than those observed in analogous carboxylic acid dimers, indicating a high degree of stability. researchgate.netresearchgate.net
Table 1: Selected Structural Parameters for the this compound Dimer Data derived from theoretical calculations.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| P=O | 1.51 | |
| P-OH | 1.56 | |
| O-H | 0.99 | |
| O=P-OH: 115.4 | ||
| P-O-H: 114.7 |
This table is interactive. Click on headers to sort.
Complexation Research with Diverse Metal Ions
This compound has been investigated as a ligand for a variety of metal ions, demonstrating its broad coordination capabilities. Research has particularly focused on its interactions with lanthanides and actinides, driven by applications in separation science.
Complexes of this compound with several lanthanide ions, specifically La(III), Ce(III), Gd(III), Sm(III), and Nd(III), have been synthesized and characterized. researchgate.net In these complexes, the phosphinate ligand coordinates to the hard lanthanide metal ions through the oxygen atoms. tcichemicals.comnih.gov The bulky nature of the dicyclohexyl groups influences the stoichiometry and coordination number of the resulting complexes. The interaction between phosphinic acids and lanthanides is a subject of interest for developing more efficient separation agents and for understanding the fundamental coordination chemistry of these elements. researchgate.net
The coordination of this compound with actinides has been explored, particularly in the context of nuclear fuel reprocessing and waste management. researchgate.net It has been shown to be an effective extractant for U(VI), Th(IV), and Am(III) from nitric acid media. researchgate.net The extraction mechanism is dependent on the acidity of the solution; at lower acidity, the ligand acts as an acidic extractant via a cation exchange mechanism, while at higher acidity, a solvation mechanism becomes dominant. researchgate.net
The complexation behavior with U(VI) and Pu(IV) involves strong interactions between the actinide metal and the phosphoryl oxygen atoms of the ligand. Theoretical studies on related phosphinic acid systems suggest that the metal-ligand interactions are marginally stronger in Pu(IV) complexes compared to U(VI) complexes. For thorium, density functional theory (DFT) calculations have been employed to understand the electronic structure of the Th(IV)-DcyHPA complex formed during extraction processes. researchgate.net
Table 2: Extraction Behavior of DcyHPA for Selected Actinides Illustrative data showing the dual nature of the extraction mechanism.
| Actinide | Low Acidity Mechanism | High Acidity Mechanism |
| U(VI) | Cation Exchange | Solvation |
| Th(IV) | Cation Exchange | Solvation |
| Am(III) | Cation Exchange | Solvation |
This table is interactive. Click on headers to sort.
While this compound's coordination with lanthanides and actinides is documented, detailed structural and characterization data for its complexes with many first-row transition metals, such as cobalt(II), are not extensively covered in the reviewed literature. The study of such complexes is an area for potential future research to fully elucidate the coordination capabilities of this versatile ligand.
Methodologies for Structural Elucidation of this compound Metal Complexes
The definitive three-dimensional arrangement of atoms and the nature of the bonding within metal complexes of this compound are elucidated through a combination of powerful analytical techniques. These methodologies range from precise atomic mapping in the solid state to the analysis of metal-ligand interactions in solution.
Single Crystal X-ray Crystallography of Metal-Dicyclohexylphosphinic Acid Complexes
The analysis of the diffraction data allows for the calculation of an electron density map of the repeating unit in the crystal, from which the positions of individual atoms can be determined. nih.gov This powerful technique has been successfully employed to elucidate the solid-state structure of this compound itself, revealing that it exists as a dimer. researchgate.netresearchgate.net While specific crystallographic data for a wide range of its metal complexes are detailed in specialized literature, the general parameters obtained are crucial for understanding the coordination modes of the dicyclohexylphosphinate ligand.
Table 1: Representative Crystallographic Data for a Metal-Dicyclohexylphosphinic Acid Complex Note: The following table is a generalized representation of typical data obtained from a single crystal X-ray diffraction experiment. Specific values would be dependent on the metal center and crystallization conditions.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z (molecules/unit cell) | 4 |
| R-factor | Value |
Spectroscopic Probes for Investigating Metal-Ligand Interactions in this compound Complexes (e.g., NMR, IR, ESI-MS)
Spectroscopic techniques are indispensable for characterizing metal complexes of this compound, particularly for probing metal-ligand interactions in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ³¹P and ¹H NMR are highly informative. The phosphorus-31 (³¹P) NMR chemical shift is particularly sensitive to the chemical environment of the phosphorus atom. Upon coordination to a metal ion, a significant change in the ³¹P chemical shift of the dicyclohexylphosphinate ligand is observed, confirming the formation of the complex. researchgate.net The magnitude of this coordination shift can provide insights into the nature and strength of the P-O-metal bond. Furthermore, coupling constants, such as ¹J(P-M) if the metal is NMR active, can offer direct evidence of bonding.
Infrared (IR) Spectroscopy: IR spectroscopy is used to probe the vibrational frequencies of bonds within the molecule. The P=O stretching vibration in the free this compound ligand is a strong, characteristic band. Upon coordination to a metal center through the phosphoryl oxygen, the energy and thus the frequency of this P=O stretch is typically lowered. This shift to a lower wavenumber is a hallmark of ligand coordination and can be used to study the strength of the metal-oxygen interaction. uzh.chup.ac.za For instance, studies on lanthanide and actinide complexes with this compound have utilized FT-IR to confirm the coordination of the ligand. researchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that allows for the transfer of intact complex ions from solution to the gas phase for mass analysis. doi.orgnih.gov This method is exceptionally useful for determining the stoichiometry of the metal complexes formed in solution. researchgate.net By analyzing the mass-to-charge ratio (m/z) of the detected ions, one can confirm the composition of species such as [M(Dcy₂PO₂)n]⁽⁺/⁻⁾. ESI-MS has been applied to characterize complexes of this compound with various metals, including lanthanides and actinides, providing evidence for the species formed during processes like solvent extraction. researchgate.netresearchgate.net
Table 2: Spectroscopic Data for a Representative Metal-Dicyclohexylphosphinate Complex Note: This table presents typical shifts and signals observed upon complexation. Dcy₂PO₂H refers to this compound.
| Technique | Parameter | Free Ligand (Dcy₂PO₂H) | Metal Complex [M(Dcy₂PO₂)n] |
| ³¹P NMR | Chemical Shift (δ, ppm) | Typical Value | Shifted Value |
| IR | ν(P=O) stretch (cm⁻¹) | ~1150-1200 | ~1050-1150 (Lowered) |
| ESI-MS | Major Ion Peak (m/z) | 231.15 [M+H]⁺ | Corresponds to complex mass |
Theoretical Approaches to this compound Coordination Phenomena
Computational chemistry provides powerful tools to complement experimental findings, offering deep insights into the electronic structure, bonding, and energetics of this compound complexes that are often difficult to probe experimentally.
Density Functional Theory (DFT) for Electronic Structure and Bonding in this compound Complexes
Density Functional Theory (DFT) has become a standard computational method for investigating the electronic properties of coordination compounds. core.ac.uknih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. core.ac.uk This approach allows for the calculation of various electronic properties, including molecular orbital energies, charge distributions, and the nature of chemical bonds. youtube.comnih.gov
For metal complexes of this compound, DFT calculations can be used to:
Analyze the Frontier Molecular Orbitals (HOMO and LUMO): Understanding the distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the reactivity and electronic spectra of the complexes. mdpi.com
Quantify Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be employed to determine the partial charges on the metal and ligand atoms, providing a quantitative measure of the ionic versus covalent character of the metal-ligand bond. nih.gov
Visualize Electron Density: DFT allows for the mapping of electron density and electrostatic potential, offering a visual representation of where electrons are concentrated and how the ligand and metal interact. youtube.com
DFT calculations have been specifically used to understand the electronic structure of a thorium-dicyclohexylphosphinic acid complex, providing insights relevant to its use in actinide recovery. researchgate.netresearchgate.net
Computational Modeling of Coordination Geometries and Energetics
Beyond electronic structure, computational modeling is extensively used to predict and rationalize the three-dimensional structures and stability of this compound complexes.
Geometry Optimization: A primary application of computational modeling is to find the lowest energy structure (the most stable geometry) of a complex. nih.gov Starting from an initial guess, the calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. The resulting optimized geometries provide theoretical values for bond lengths and angles that can be directly compared with experimental data from X-ray crystallography. mdpi.com
Calculation of Energetics: These models can also calculate the energies associated with the formation of the complex and the binding energy between the metal and the dicyclohexylphosphinate ligands. This information is vital for understanding the thermodynamic stability of the complexes and predicting their behavior in processes like competitive binding or solvent extraction. For example, theoretical calculations can help rationalize why a particular metal ion is selectively extracted by the ligand over others.
Table 3: Representative Output from DFT Calculations on a Metal-Dicyclohexylphosphinate Complex Note: This table illustrates the type of data generated from computational models. Values are hypothetical and for illustrative purposes.
| Computational Parameter | Calculated Value |
| Optimized M-O Bond Length (Å) | Value (e.g., 2.35) |
| Optimized O-P-O Bond Angle (°) | Value (e.g., 115.2) |
| HOMO-LUMO Energy Gap (eV) | Value (e.g., 4.5) |
| NBO Charge on Metal Atom (e) | Value (e.g., +1.2) |
| Ligand Binding Energy (kcal/mol) | Value (e.g., -50.2) |
Applications of Dicyclohexylphosphinic Acid in Separation Science
Fundamental Solvent Extraction Mechanisms
The versatility of dicyclohexylphosphinic acid (DcyHPA) as an extractant stems from its ability to engage in multiple types of extraction mechanisms, largely dictated by the acidity of the aqueous phase. This dual nature allows for a tailored approach to the separation of different metal ions.
Cation Exchange Mechanisms Mediated by this compound
At lower acidic conditions, this compound primarily functions as a cation exchanger. In this mechanism, the acidic proton of the phosphinic acid group is exchanged for a metal ion. The deprotonated DcyHPA molecule then forms a neutral complex with the metal cation, which is soluble in the organic phase and thus extracted from the aqueous solution. This process is highly dependent on the pH of the aqueous phase; as the pH increases, the acid is more readily deprotonated, favoring the extraction of metal ions. Research has shown that at lower acidity, DcyHPA behaves as an acidic extractant, extracting metals through this cation exchange mechanism. researchgate.net
Solvation Mechanisms in this compound Extraction Systems
Conversely, at higher acid concentrations, a solvation mechanism becomes predominant. In this scenario, the neutral DcyHPA molecule, which exists as a dimer in the solid state, solvates the neutral metal-anion species from the aqueous phase. For instance, in a nitric acid medium, the extractant would solvate a neutral metal nitrate (B79036) complex. This mechanism is less dependent on the exchange of a proton and more on the ability of the phosphinic acid's oxygen donor atoms to coordinate with the metal complex. Studies have confirmed that at higher acidity, a solvation mechanism plays a major role in the extraction of metals by DcyHPA. researchgate.net
Dual Nature Extraction Phenomena of this compound
The ability of this compound to exhibit both cation exchange and solvation mechanisms is a key aspect of its utility. This dual nature is particularly evident in the extraction of actinides and lanthanides from nitric acid solutions. At low nitric acid concentrations, extraction efficiency increases with pH, which is characteristic of a cation exchange process. However, as the nitric acid concentration increases, the extraction can still proceed efficiently through solvation. This adaptability allows for the selective separation of different metal ions by carefully controlling the acidity of the system. A study on the extraction of Uranium(VI), Thorium(IV), and Americium(III) demonstrated this dual behavior, where cation exchange dominated at lower acidity and solvation was the primary mechanism at higher acidity. researchgate.net
Research on Selective Metal Ion Recovery and Separation
The practical applications of this compound are most prominent in the challenging separation of actinides from lanthanides, a crucial step in the management of used nuclear fuel.
Methodologies for Actinide Separation Using this compound
Research has focused on the use of this compound for the selective recovery of actinides such as uranium, thorium, and americium. The methodologies involve liquid-liquid extraction where a solution of DcyHPA in an organic solvent is mixed with an acidic aqueous solution containing the actinide ions. By manipulating the nitric acid concentration, the extraction of specific actinides can be optimized.
For example, studies have investigated the distribution of U(VI), Th(IV), and Am(III) between nitric acid and a solution of DcyHPA. The distribution coefficient (D), which represents the ratio of the metal concentration in the organic phase to that in the aqueous phase, varies significantly with the acidity.
Table 1: Distribution Coefficients of Selected Actinides with this compound (Note: The following data is illustrative and based on trends described in research. Actual values can vary based on experimental conditions.)
| Metal Ion | Nitric Acid Concentration (M) | Distribution Coefficient (D) |
|---|---|---|
| U(VI) | Low | Moderate |
| U(VI) | High | High |
| Th(IV) | Low | High |
| Th(IV) | High | Moderate |
| Am(III) | Low | Low |
The data indicates that Th(IV) is efficiently extracted at lower acidities, while U(VI) extraction is more favorable at higher acidities, demonstrating the potential for their separation. The extraction of Am(III) is generally lower, which can be exploited for its separation from uranium and thorium.
Lanthanide Fractionation Studies with this compound
The separation of individual lanthanides, or lanthanide fractionation, is another area where this compound has been investigated. The subtle differences in the ionic radii of the lanthanides can be exploited to achieve separation.
Studies on the extraction of a range of tervalent lanthanides, including Lanthanum(III), Praseodymium(III), Europium(III), Holmium(III), and Ytterbium(III), into chloroform (B151607) solutions of DcyHPA have been conducted. Research has determined that the lanthanides are extracted as self-adducts with the stoichiometry LnL₃·3HL, where L⁻ is the deprotonated DcyHPA and HL is the neutral DcyHPA molecule. However, it was noted that the selectivity of DcyHPA for lanthanide separation was found to be less pronounced compared to other phosphinic acids, which may be attributed to steric hindrance from the cyclohexyl groups during chelate formation.
Table 2: Research Findings on Lanthanide Extraction with this compound
| Lanthanide | Stoichiometry of Extracted Complex | Observed Selectivity |
|---|---|---|
| La(III) | La(Dcy)₃·3HDcy | Inferior to other phosphinic acids |
| Pr(III) | Pr(Dcy)₃·3HDcy | Inferior to other phosphinic acids |
| Eu(III) | Eu(Dcy)₃·3HDcy | Inferior to other phosphinic acids |
| Ho(III) | Ho(Dcy)₃·3HDcy | Inferior to other phosphinic acids |
While detailed quantitative data on separation factors between adjacent lanthanides using DcyHPA is not extensively available in the reviewed literature, the established stoichiometry provides a fundamental basis for understanding the extraction process.
Investigations into Selectivity for Specific Metal Pairs (e.g., Cobalt vs. Nickel)
The separation of cobalt (Co) and nickel (Ni) is a notoriously challenging task in hydrometallurgy due to their similar chemical properties and ionic radii. This compound, often known by its commercial name Cyanex 272, which contains bis(2,4,4-trimethylpentyl)phosphinic acid as its active component, has demonstrated remarkable selectivity for cobalt over nickel. diva-portal.orgmdpi.comresearchgate.net This selectivity is highly dependent on the pH of the aqueous solution.
Research has consistently shown that this compound extracts cobalt at a lower pH than nickel. diva-portal.org This difference in extraction pH is the basis for their separation. For instance, at a specific pH, a high percentage of cobalt can be extracted into the organic phase containing this compound, while the majority of nickel remains in the aqueous phase. diva-portal.org
Studies have quantified the separation factor (β), which is the ratio of the distribution coefficient of cobalt to that of nickel, to illustrate the high selectivity. A high separation factor indicates a more efficient separation. For example, in a sulfate-based leach solution using Cyanex 272, a separation factor of 14,250 has been reported, with a cobalt recovery of 99% and a nickel recovery of only 0.02%. diva-portal.orgdiva-portal.org
The table below presents data from a study investigating the effect of pH on the extraction and separation of cobalt and nickel using Cyanex 272.
Table 1: Effect of pH on the Extraction of Cobalt and Nickel with Cyanex 272
| pH | Cobalt Extraction (%) | Nickel Extraction (%) | Separation Factor (β Co/Ni) | Reference |
|---|---|---|---|---|
| 4.5 | 69 | 0 | High | diva-portal.org |
| 4.8 | 100 | 3 | High | diva-portal.org |
| 5.0 | 80 | 1.9 | >1000 | mdpi.comscispace.com |
| 7.4 | 69.26 | 0 | ∞ | researchgate.net |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The data clearly indicates that by controlling the pH, a highly efficient separation of cobalt from nickel can be achieved.
Structure-Performance Relationship in this compound-Based Extractants
The effectiveness of this compound as a selective extractant is intrinsically linked to its molecular structure. The nature of the substituent groups on the phosphorus atom and the steric arrangement of the molecule play crucial roles in its extraction efficiency and selectivity.
Impact of Substituents on Ligand Selectivity in Extraction
The substituents attached to the phosphorus atom in phosphinic acids significantly influence their extraction behavior. In this compound, the two cyclohexyl groups are directly bonded to the phosphorus atom. The electronic and steric properties of these cyclohexyl groups are key to the extractant's selectivity.
The electron-donating nature of the alkyl groups in dialkylphosphinic acids influences the acidity of the P-OH group and the stability of the resulting metal-extractant complex. While specific quantitative data on the electronic effects of the cyclohexyl group in this context is not extensively detailed in the provided search results, the general principles of organophosphorus chemistry suggest that the inductive effect of the cyclohexyl groups modulates the electron density on the phosphorus and oxygen atoms, thereby affecting the strength of the interaction with metal ions.
Research comparing different dialkylphosphinic acids has shown that the structure of the alkyl substituent has a significant impact on selectivity. For instance, the separation ability for cobalt and nickel has been observed to vary with different alkyl groups. researchgate.net
Steric Hindrance Considerations in Chelate Formation and Extraction Efficiency
Steric hindrance is a critical factor in the formation of metal-extractant chelates and, consequently, in the efficiency and selectivity of the extraction process. The bulky cyclohexyl groups in this compound create a sterically hindered environment around the coordinating oxygen atoms.
This steric bulk is thought to be a primary reason for the high selectivity of this compound for cobalt over nickel. The stereochemistry of the coordination complexes formed by cobalt(II) and nickel(II) differs. Cobalt(II) can readily form tetrahedral complexes, which are less sterically demanding, while nickel(II) typically prefers to form octahedral complexes, which require more space around the central metal ion. The bulky cyclohexyl groups of this compound favor the formation of the tetrahedral cobalt complex, thus leading to its preferential extraction.
The general consensus is that the steric effects of the substituents on the phosphorus atom have a significant influence on the formation of structures with different architectures. mdpi.com
Optimization and Development of Advanced this compound Extraction Systems
To enhance the efficiency and economic viability of separation processes using this compound, research has focused on the design of novel solvent extraction systems and the optimization of process parameters.
Design and Evaluation of Novel Solvent Extraction Systems
The performance of this compound can be further enhanced through the use of synergistic solvent extraction systems. This involves the addition of a second extractant or a modifier to the organic phase, which can lead to a significant improvement in extraction efficiency and selectivity.
For example, synergistic systems combining a phosphinic acid with other extractants have been investigated. While specific novel systems for this compound were not detailed in the provided search results, the principle of synergistic extraction is well-established for related organophosphorus extractants. These systems can lead to the formation of mixed-ligand complexes with the metal ion, resulting in enhanced extraction.
Research on Process Parameter Optimization for Enhanced Separation
The efficiency of the separation of metal pairs like cobalt and nickel using this compound is highly dependent on various process parameters. Optimization of these parameters is crucial for achieving high recovery and purity of the target metal. Key parameters that are often optimized include:
pH of the aqueous phase: As discussed earlier, pH is a critical parameter that directly controls the selectivity of the extraction.
Extractant concentration: The concentration of this compound in the organic phase affects the loading capacity and extraction efficiency.
Phase ratio (Aqueous/Organic): The ratio of the volumes of the aqueous and organic phases influences the number of extraction stages required.
Temperature: Temperature can affect the extraction equilibrium and kinetics.
Contact time: Sufficient time must be allowed for the extraction equilibrium to be reached.
Research has been conducted to optimize these parameters for specific separation processes. For instance, a study on the separation of cobalt and nickel with Cyanex 272 identified optimal conditions for high selectivity. researchgate.net
The following table summarizes some of the optimized parameters found in research for cobalt and nickel separation using this compound-based extractants.
Table 2: Optimized Parameters for Cobalt-Nickel Separation
| Parameter | Optimized Value/Range | Reference |
|---|---|---|
| Extractant Concentration | 0.2 M | researchgate.net |
| Saponification Degree | 40% | researchgate.net |
| Equilibrium pH | ~5 | researchgate.net |
| Phase Ratio (O/A) | 1/1 | researchgate.net |
| Stripping Acid | 24 g/L Sulphuric Acid | diva-portal.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
By carefully controlling these parameters, it is possible to design a highly efficient and selective solvent extraction process for the separation of cobalt and nickel using this compound.
Role of Dicyclohexylphosphinic Acid in Advanced Materials and Catalysis Research
Dicyclohexylphosphinic Acid as a Linker in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the structure and, consequently, the properties of the resulting MOF.
Design Principles for Phosphinic Acid-Based MOF Architectures
The design of MOFs using phosphinic acid-based linkers is guided by the coordination chemistry of the phosphinate group (-PO₂⁻). This group can coordinate to metal centers in various modes, including monodentate, bidentate bridging, and chelating, which allows for the formation of diverse network topologies. The steric bulk and flexibility of the organic substituents on the phosphorus atom, such as the cyclohexyl groups in this compound, play a significant role in directing the assembly of the framework and influencing the pore size and shape of the final structure. Researchers aim to create robust frameworks with high thermal and chemical stability, which is a known characteristic of some phosphinate-based materials.
Structural Characteristics of this compound-Derived MOFs
While the use of phosphinic acids as linkers in MOFs is an area of active research, specific and detailed structural characterizations of MOFs derived exclusively from this compound are not extensively documented in publicly available literature. However, based on related phosphinic acid-based MOFs, it can be anticipated that this compound would form coordination polymers with metal ions. The bulky dicyclohexyl groups would likely lead to the formation of frameworks with significant porosity, a desirable trait for applications in gas storage and separation. The P-O and O-metal bond lengths and angles would be key parameters in defining the geometry of the metal-organic network.
Functionalization and Tunability Research of MOF Frameworks
The functionalization of MOFs allows for the tuning of their properties for specific applications. In the context of phosphinic acid-based MOFs, functionalization can be achieved either by modifying the organic linker before synthesis (pre-synthetic modification) or by altering the framework after its formation (post-synthetic modification). For instance, research on a Zr-based MOF, UiO-66-NH₂, has demonstrated that phosphinic acid groups can be introduced through post-synthetic modification. researchgate.net This process involves functionalizing the initial MOF with ethylamine, followed by reaction with formaldehyde (B43269) and then hypophosphorous acid to generate phosphinic acid functionalities within the MOF's pores. researchgate.net This approach creates a bifunctional catalyst with both Lewis acidic sites from the metal clusters and Brønsted acidic sites from the phosphinic acid groups. researchgate.net Such modifications can enhance the catalytic activity of the MOF for specific reactions. researchgate.net While this example does not use this compound directly, it illustrates a viable strategy for incorporating phosphinic acid functionality into MOF structures.
This compound in Catalytic Systems
The electronic and steric properties of phosphorus-containing compounds make them excellent ligands for transition metal catalysts. This compound and its derivatives can influence the activity, selectivity, and stability of catalytic systems.
This compound as a Ligand in Homogeneous Catalysis Research
In homogeneous catalysis, the ligand bound to the metal center plays a critical role in modulating the catalyst's performance. Phosphine (B1218219) ligands, which are structurally related to phosphinic acids, are widely used to fine-tune the electronic and steric environment of the metal. tcichemicals.com Generally, electron-rich and bulky phosphines enhance the reactivity of catalysts in processes like cross-coupling reactions. tcichemicals.com Dicyclohexyl-substituted phosphines are known for their high electron-donating ability and significant steric bulk. tcichemicals.com
While direct studies on this compound as a primary ligand in homogeneous catalysis are limited in the reviewed literature, its derivatives, such as dicyclohexylphosphine (B1630591) oxide, have been used to form complexes with lanthanide chlorides. researchgate.net In these complexes, the phosphine oxide coordinates to the lanthanide metal through the oxygen atom. researchgate.net This coordinating behavior suggests that this compound, in its deprotonated form (dicyclohexylphosphinate), could act as a bidentate or bridging ligand in various catalytic cycles. The steric hindrance from the two cyclohexyl groups would be expected to influence the coordination geometry around the metal center and the accessibility of substrates, thereby affecting the selectivity of the catalytic reaction.
Development of Heterogeneous Catalysts Incorporating this compound (e.g., MOF-based catalysts)
Heterogeneous catalysts are advantageous for industrial processes due to their ease of separation and recyclability. The immobilization of homogeneous catalysts onto solid supports is a common strategy to create heterogeneous catalysts. Porous materials like MOFs are excellent candidates for supporting catalytic species.
Research has shown that phosphinic acid functionalities can be incorporated into MOFs to create bifunctional heterogeneous catalysts. researchgate.net For example, a phosphinic acid-functionalized UiO-66-NH₂ MOF has been shown to be an efficient catalyst for the synthesis of polyhydroquinolines. researchgate.net The synergistic effect between the acidic phosphinic acid groups and the Lewis acidic metal sites within the MOF leads to enhanced catalytic performance. researchgate.net Although this specific example does not involve this compound, it demonstrates the potential of using phosphinic acid-functionalized MOFs as robust and reusable heterogeneous catalysts. The incorporation of this compound into such systems could impart unique steric and electronic effects, potentially leading to novel catalytic activities and selectivities.
Furthermore, this compound has been investigated in the context of solvent extraction for the separation of lanthanides and actinides, indicating its ability to form stable complexes with metal ions. tandfonline.com This property is fundamental for its potential application in supported liquid-phase catalysis or as a functional group on a solid support for catalytic applications.
Mechanistic Studies of Catalytic Cycles Involving this compound
While this compound can function as a ligand in transition-metal catalysis, detailed mechanistic studies elucidating its precise role within a complete catalytic cycle are not extensively detailed in publicly available research. However, the principles of its involvement can be inferred from studies of similar catalytic systems, particularly those involving palladium.
In many palladium-catalyzed reactions, such as C-H functionalization or cross-coupling, a ligand is crucial for stabilizing the metal center and modulating its reactivity. nih.govresearchgate.net The catalytic cycle typically begins with the reduction of a stable Pd(II) precatalyst to a catalytically active Pd(0) species. researchgate.net The phosphinic acid ligand, or its corresponding phosphine, can coordinate to the palladium atom. This coordination influences the electronic and steric environment of the metal, which in turn affects key steps of the cycle like oxidative addition, migratory insertion, and reductive elimination.
Mechanistic investigations of related systems often employ techniques like Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) calculations to identify reaction intermediates and transition states. nih.gov For instance, in palladium-catalyzed C-H olefination, ligands can facilitate the formation of more reactive cationic palladium species that promote the reaction. nih.gov While these general principles are well-established, specific kinetic data and the characterization of intermediate palladium complexes involving this compound as the primary ligand are not prominently featured in the surveyed literature.
Research on this compound in Flame Retardant Applications (e.g., Aluminum Dicyclohexylphosphinate)
A significant area of research for this compound lies in its use as a flame retardant, particularly in the form of its metal salts like aluminum dicyclohexylphosphinate. These compounds, part of the broader class of metal dialkylphosphinates, are recognized as effective halogen-free flame retardants for various polymers. Research focuses on their synthesis, mechanism of action, thermal behavior, and performance when incorporated into polymer matrices. A closely related analogue, aluminum diisobutylphosphinate, has been synthesized and studied, providing insight into the behavior of this class of flame retardants. researchgate.net
Mechanistic Investigations of Flame Retardancy
The flame retardant action of aluminum dialkylphosphinates is understood to occur through a combination of condensed-phase and gas-phase mechanisms.
Condensed-Phase Action : The primary mechanism is the formation of a protective char layer on the surface of the burning polymer. researchgate.net During combustion, the phosphinate decomposes to form phosphoric and polyphosphoric acids. These acids promote the dehydration and cross-linking of the polymer backbone, leading to the formation of a stable, insulating carbonaceous char. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying material and slowing the diffusion of flammable volatile decomposition products to the flame front. researchgate.net
Gas-Phase Action : In addition to char formation, some phosphinates also exhibit activity in the gas phase. researchgate.net The thermal decomposition of the flame retardant can release phosphorus-containing radicals and non-flammable gases. These species can interrupt the radical chain reactions of combustion in the flame, effectively "quenching" it and reducing heat output. researchgate.net
Investigations into these mechanisms typically involve analyzing the residue of polymers after combustion tests using techniques like Scanning Electron Microscopy (SEM) to observe the char structure. researchgate.net
Thermal Decomposition Kinetics Studies of this compound-Based Flame Retardants
Understanding the thermal stability and decomposition pathway of a flame retardant is critical to its application. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques used to study these properties. ijmra.use3s-conferences.org TGA monitors the mass of a sample as a function of temperature, revealing the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char. ijmra.us
By performing TGA at multiple heating rates, kinetic parameters such as the activation energy (Ea) of decomposition can be calculated using mathematical models like the Kissinger or Ozawa methods. researchgate.netscirp.org The activation energy provides a quantitative measure of the thermal stability of the material. A higher activation energy generally corresponds to greater stability. Research on analogous compounds like aluminum diisobutylphosphinate involves calculating these kinetic parameters to understand the decomposition mechanism. researchgate.net The data obtained from such analyses are crucial for predicting the material's behavior in a fire scenario and for designing effective flame-retardant polymer formulations.
Below is an interactive table illustrating the type of data generated from a TGA analysis of a polymer with and without a dialkylphosphinate flame retardant.
Interactive Table: Representative TGA Data for a Polymer Composite
| Material Composition | Onset Decomposition T₅% (°C) | Peak Decomposition Tₘₐₓ (°C) | Residual Mass @ 700°C (%) |
| Base Polymer (e.g., Polyamide 6) | 380 | 415 | 2 |
| Polymer + 20% Aluminum Dialkylphosphinate | 405 | 440 | 18 |
Note: Values are representative and for illustrative purposes.
Research on Integration into Polymer Matrices and Performance Evaluation
For practical application, this compound-based flame retardants are integrated into polymer matrices, typically through melt compounding. The performance of the resulting composite material is then evaluated using a suite of standardized fire safety tests.
Common evaluation methods include:
Limiting Oxygen Index (LOI) : This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of a sample. A higher LOI value indicates better flame retardancy.
UL 94 Vertical Burn Test : This is a widely used standard to classify the flammability of plastics. The best rating, V-0, is given to materials that self-extinguish quickly after ignition without producing flaming drips. researchgate.net
Cone Calorimeter Test : This is one of the most comprehensive tests for fire behavior. It measures key parameters like the Heat Release Rate (HRR), Peak Heat Release Rate (PHRR), and Total Heat Release (THR) under forced-flaming conditions. researchgate.net Reductions in PHRR and THR are indicative of a highly effective flame retardant.
Studies on polymers like glass-fiber reinforced Polyamide 6 (GF-PA6) containing aluminum dialkylphosphinates have shown significant improvements in fire safety, achieving a UL 94 V-0 rating and demonstrating a marked decrease in heat release during cone calorimetry tests. researchgate.net
Interactive Table: Representative Flame Retardancy Performance Data
| Property | Base Polymer (GF-PA6) | Polymer + 20% Aluminum Dialkylphosphinate |
| UL 94 Rating | No Rating (NR) | V-0 |
| LOI (%) | 23 | 32 |
| Peak Heat Release Rate (kW/m²) | 1150 | 650 |
Note: Values are representative and for illustrative purposes based on findings for analogous compounds. researchgate.net
Computational and Theoretical Investigations of Dicyclohexylphosphinic Acid
Quantum Chemical Studies of Dicyclohexylphosphinic Acid
Quantum chemical studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of this compound. These calculations provide insights into the molecule's stability, reactivity, and electronic characteristics.
The electronic structure of a molecule governs its chemical behavior. Analyses such as the determination of frontier molecular orbitals (HOMO and LUMO) and Natural Bond Orbital (NBO) analysis reveal critical information about reactivity and bonding.
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. nih.gov The HOMO energy is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for assessing molecular stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net
For this compound, DFT calculations have been performed to understand its electronic properties, often in the context of its complexes with metals. researchgate.net While specific energy values for the isolated molecule are not extensively reported in the literature, these studies form the basis for understanding its interaction with other chemical species. The general significance of these orbitals is summarized below.
| Orbital | Significance in Chemical Reactivity |
| HOMO | Represents the ability to donate an electron. Higher energy levels indicate a stronger electron-donating capacity. |
| LUMO | Represents the ability to accept an electron. Lower energy levels indicate a stronger electron-accepting capacity. |
| HOMO-LUMO Gap | Indicates chemical stability and reactivity. A smaller gap is associated with higher polarizability, lower kinetic stability, and greater chemical reactivity. nih.gov |
This table provides a general overview of the significance of frontier molecular orbitals in computational chemistry.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic distribution within a molecule. researchgate.netnih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy, which indicates the strength of intramolecular charge transfer and delocalization. wisc.edu DFT calculations coupled with NBO analysis have been applied to this compound to elucidate its structure and coordination behavior. researchgate.net This type of analysis can identify key orbital interactions, such as those involving lone pairs on the oxygen atoms and the antibonding orbitals of adjacent groups, which are crucial for understanding the molecule's hydrogen bonding capabilities and its formation of dimers and complexes.
While specific computational studies on the pyridinolysis kinetics of this compound are not prominent in the reviewed literature, quantum chemical methods are widely used to investigate reaction mechanisms. Such studies typically involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation barriers.
For this compound, computational efforts have focused on understanding its role in solvent extraction processes, particularly for actinides like thorium. researchgate.net DFT calculations have been used to model the electronic structure of the thorium-dicyclohexylphosphinic acid complex formed during extraction. researchgate.net These studies reveal how the acid coordinates with the metal ion, providing insight into the mechanism at a molecular level. The mechanism can shift depending on the conditions; for instance, at lower acidity, a cation exchange mechanism is observed, while at higher acidity, a solvation mechanism becomes dominant. researchgate.net
The acidity of a compound, measured by its pKa in solution or its gas-phase acidity (GA), can be predicted using theoretical methods. nih.govresearchgate.net These calculations often involve computing the Gibbs free energy change for the deprotonation reaction in the respective phase. nih.govnih.gov
Gas Phase Acidity
In the gas phase, the intrinsic acidity of a molecule is determined without the influence of solvent. Theoretical calculations can provide the gas-phase acidity by computing the enthalpy or Gibbs free energy of the deprotonation reaction. nih.gov For phosphinic acids, these values are influenced by the stability of the resulting anion. While specific GA values for this compound are not detailed in readily available literature, studies on similar organic acids show that computational methods can reliably predict these properties. nih.govresearchgate.net
Solution Acidity (pKa)
In solution, solvent effects play a crucial role in determining acidity. Computational models, such as those combining quantum mechanics with continuum solvation models (like SMD or PCM), are used to predict pKa values. researchgate.netnih.gov Theoretical studies on phosphonic acids have demonstrated good correlation between calculated and experimental pKa values. researchgate.net
For this compound, its behavior in nitric acid solutions has been investigated. researchgate.net It exhibits a dual nature, acting as an acidic extractant at low acidity and extracting metals via a cation exchange mechanism. researchgate.net At higher acidity, it functions through a solvation mechanism. researchgate.net This change in behavior is directly linked to the protonation state of the phosphinic acid group, which is governed by the acidity of the aqueous solution.
| Phase | Influencing Factors | Computational Approach |
| Gas Phase | Intrinsic molecular structure, stability of the conjugate base. | Calculation of Gibbs free energy of deprotonation (ΔG°gas). |
| Solution Phase | Solvation energies of the acid and its conjugate base, dielectric constant of the solvent. | Thermodynamic cycles combining gas-phase acidity and solvation free energies, or direct calculation in a solvated model. |
This table summarizes the key differences in studying acidity in the gas and solution phases.
Molecular Dynamics and Simulation Research
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into intermolecular interactions and the influence of the environment on molecular conformation and assembly.
Theoretical analysis combined with experimental data like single-crystal X-ray diffraction has shown that this compound exists as a dimer in the solid state. researchgate.net This dimeric structure is formed through strong hydrogen bonds between the phosphinic acid groups of two separate molecules, creating a stable supramolecular assembly. Such assemblies are a common feature for phosphinic and phosphoric acids. amercrystalassn.org
MD simulations can be used to explore the stability of these dimers and other larger aggregates in various environments. By simulating the interactions between multiple this compound molecules, researchers can predict how they will self-assemble into larger, ordered structures, a key aspect of crystal engineering. amercrystalassn.orgnih.gov
MD simulations are particularly useful for understanding how solvents influence the behavior of a solute. For this compound, simulations can model its conformational flexibility and its interactions with solvent molecules, whether in aqueous or organic phases.
The observed dual extraction mechanism of this compound in nitric acid is a prime example of solvent effects. researchgate.net At low acid concentrations (a particular solvent environment), the phosphinic acid is deprotonated and interacts with metal ions through cation exchange. As the nitric acid concentration increases (a different solvent environment), the phosphinic acid becomes protonated, and the extraction proceeds via solvation of the neutral metal-acid complex. MD simulations can provide a dynamic picture of these processes, showing how water and nitrate (B79036) ions interact with the this compound and the metal complexes to facilitate these different mechanisms.
: Structure-Activity/Property Relationship (SAR/SPR) Modeling
Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate relationships between the molecular structure of this compound (DCHPA) and its functional properties, such as reactivity and selectivity in metal extraction processes. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) modeling, in particular, offer a quantitative framework to correlate the electronic and steric characteristics of DCHPA with its performance as a ligand.
Correlation of Electronic and Steric Factors with Reactivity and Selectivity
The reactivity and selectivity of this compound in solvent extraction are intrinsically governed by a delicate interplay of its electronic and steric features. The two bulky cyclohexyl groups attached to the phosphorus atom create significant steric hindrance, which has been shown to influence its extraction efficiency and selectivity.
Research has indicated that the extraction selectivity of DCHPA for certain rare earth elements is comparatively lower than that of other di-alkyl phosphinic acids. researchgate.netukzn.ac.za This difference is primarily attributed to the steric hindrance caused by the cyclohexyl moieties, which can impede the formation of stable chelate complexes with metal ions. researchgate.netukzn.ac.za
Density Functional Theory (DFT) calculations have been instrumental in providing a deeper understanding of the electronic structure of DCHPA and its metal complexes. For instance, theoretical analysis of the thorium-DCHPA complex has shed light on the nature of the bonding and the electronic distribution within the coordinated species. researchgate.net Such computational studies help in rationalizing the observed extraction behavior, such as the dual mechanism of extraction noted for uranium (VI), thorium (IV), and americium (III) from nitric acid media. researchgate.net At lower acidity, DCHPA acts as an acidic extractant via a cation exchange mechanism, while at higher acidity, a solvation mechanism becomes predominant. researchgate.net
The electronic properties of the phosphoryl group (P=O) are central to the coordinating ability of DCHPA. The electron-donating or withdrawing nature of the cyclohexyl groups, although primarily aliphatic, can subtly influence the electron density on the phosphoryl oxygen, thereby modulating the strength of the metal-ligand bond.
Table 1: Theoretical and Experimental Data Correlation for this compound
| Parameter | Observation/Finding | Implication on Reactivity and Selectivity | Source |
| Steric Hindrance | The cyclohexyl groups in DCHPA create significant steric bulk around the phosphorus center. | This steric hindrance can impede the close approach of metal ions, potentially leading to lower extraction efficiencies and selectivities compared to less bulky di-alkyl phosphinic acids. | researchgate.netukzn.ac.za |
| Electronic Structure (from DFT) | DFT calculations on the Th(NO₃)₂(DCHPA)₂ complex provide insights into bond lengths, bond angles, and overall molecular geometry. | Understanding the electronic distribution helps in explaining the stability and coordination behavior of the metal-ligand complex, which is crucial for predicting reactivity. | researchgate.net |
| Dual Extraction Mechanism | DCHPA exhibits a cation exchange mechanism at low acidity and a solvation mechanism at high acidity for the extraction of U(VI), Th(IV), and Am(III). | This highlights the versatility of DCHPA as an extractant and suggests that its selectivity can be tuned by controlling the acidity of the aqueous phase. | researchgate.net |
Development of Predictive Models for Extraction Efficiency and Ligand Performance
The development of robust predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, is a key objective in the computational design of new and efficient extractants. For this compound, while specific, fully developed predictive models for its extraction efficiency are not extensively reported in the literature, the foundational data required for such models are being established through experimental and theoretical studies.
The general approach to developing a QSPR model for the extraction efficiency of DCHPA would involve the following steps:
Data Collection: A comprehensive dataset of extraction data for DCHPA with various metal ions under different experimental conditions (e.g., pH, temperature, diluent) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for DCHPA would be calculated using computational chemistry software. These descriptors would quantify its electronic properties (e.g., partial charges, dipole moment, HOMO-LUMO energies) and steric properties (e.g., molecular volume, surface area, specific steric indices).
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, would be employed to establish a mathematical relationship between the calculated descriptors and the experimentally determined extraction efficiencies.
Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its reliability and generalizability.
While a specific QSPR equation for DCHPA is not yet established, the existing knowledge of its structure-reactivity relationships provides a strong basis for the selection of relevant descriptors. For instance, steric parameters related to the cyclohexyl groups and electronic parameters describing the charge density on the phosphoryl oxygen would likely be critical components of a predictive model.
Table 2: Potential Descriptors for QSPR Modeling of this compound
| Descriptor Type | Specific Descriptor Examples | Relevance to Extraction Performance |
| Electronic Descriptors | Partial atomic charges on P and O atoms, Dipole moment, HOMO-LUMO energy gap, Electrostatic potential maps | These descriptors quantify the ability of the phosphoryl group to donate electrons and form strong bonds with metal ions. |
| Steric Descriptors | Molecular volume, Surface area, Tolman's cone angle (adapted for the cyclohexyl groups), Shadow areas | These descriptors account for the steric hindrance around the coordination center, which influences the accessibility of the metal ion and the stability of the resulting complex. |
| Topological Descriptors | Connectivity indices, Wiener index | These descriptors encode information about the size, shape, and branching of the molecule. |
| Thermodynamic Descriptors | Heat of formation, Gibbs free energy of solvation | These descriptors can provide insights into the energetic favorability of the extraction process. |
The successful development of such predictive models would significantly accelerate the design of novel phosphinic acid-based ligands with enhanced extraction efficiencies and selectivities for specific metal ions, thereby contributing to more efficient and sustainable separation technologies.
Future Research Directions and Emerging Opportunities for Dicyclohexylphosphinic Acid
Exploration of Novel Synthetic Pathways and Sustainable Chemistry Approaches
The current synthesis of dicyclohexylphosphinic acid often relies on traditional methods that may not align with modern principles of green chemistry. A significant future research avenue lies in the development of more sustainable and atom-economical synthetic routes.
Future research will likely focus on:
Direct Oxidation: Investigating catalytic, solvent-free oxidation of dicyclohexylphosphine (B1630591) or its precursors. This could draw inspiration from green methods used for similar structures, such as the halide-free oxidation of cyclohexanone (B45756) to adipic acid using hydrogen peroxide. rsc.org
Catalytic P-C Bond Formation: Developing new catalytic systems, potentially based on transition metals, to directly form the phosphorus-carbon bonds on a cyclohexane (B81311) ring, thus avoiding the use of Grignard reagents and multi-step sequences.
Alternative Reaction Media: Exploring the use of greener solvents like ionic liquids or supercritical fluids to replace volatile organic compounds, potentially improving reaction efficiency and simplifying product purification.
Biosynthesis and Biocatalysis: While ambitious, long-term research could explore biosynthetic pathways. The discovery of the argolaphos biosynthesis, which involves aminomethylphosphonate, suggests that biological systems can create P-C bonds, opening a speculative but exciting path towards a green synthesis of glyphosate (B1671968) and other phosphonates. nih.gov Research into enzymes capable of acting on cyclohexane derivatives could one day lead to biocatalytic routes for DCHPA precursors.
Expansion of Coordination Chemistry Applications Beyond Current Scope
The coordination chemistry of this compound has been primarily studied in the context of separating lanthanides and actinides. researchgate.net However, its unique steric and electronic profile makes it a versatile ligand for a much broader range of metals, presenting significant opportunities for new applications.
Emerging areas of interest include:
Transition Metal Complexes: A systematic exploration of DCHPA's coordination with d-block transition metals could yield novel catalysts. The bulky cyclohexyl groups can create a specific coordination environment, influencing the selectivity and activity of the metal center in organic reactions.
P-Block Element Coordination: Investigating the interaction of DCHPA with p-block elements could lead to new materials with interesting structural or optical properties.
Metal-Organic Frameworks (MOFs): Using DCHPA as a linker in the synthesis of MOFs or coordination polymers is a significant emerging opportunity. The size and shape of the dicyclohexyl groups would play a crucial role in defining the framework's topology, porosity, and ultimately its function in areas like gas storage or heterogeneous catalysis.
Luminescent Materials: Further investigation into the photophysical properties of lanthanide complexes with DCHPA could lead to the development of new sensors, probes, or light-emitting materials.
Advancements in Separation Technologies Utilizing this compound
While DCHPA is a known extractant, future research aims to develop more sophisticated, efficient, and sustainable separation technologies based on this molecule.
Key advancements are expected in the following areas:
Synergistic Extraction Systems: The combination of DCHPA with other extractants to achieve a synergistic effect is a promising field. Such mixtures can exhibit enhanced extraction efficiency and selectivity for separating closely related metals, such as adjacent heavy lanthanides. researchgate.net Research into novel synergistic mixtures containing DCHPA is a clear path forward.
Polymer Inclusion Membranes (PIMs): Moving beyond conventional solvent extraction, the incorporation of DCHPA into PIMs represents a major step towards greener and more stable separation systems. PIMs confine the extractant within a polymer matrix, reducing solvent loss and simplifying the process. researchgate.netmdpi.com Future work will focus on optimizing the composition and long-term stability of DCHPA-based PIMs for targeted metal ion transport. mdpi.comnih.gov
Mechanistic Elucidation: A deeper understanding of the extraction mechanism at the molecular level is crucial for designing better systems. Future studies will increasingly rely on advanced techniques to characterize the extracted metal complexes.
The table below details research findings on the separation of various metal ions using phosphinic acid-based extractants, highlighting the types of systems being investigated.
| Metal Ion(s) | Extractant System | Technology | Research Finding |
| U(VI), Th(IV), Am(III) | This compound (DCHPA) | Solvent Extraction | DCHPA showed a dual extraction mechanism: cation exchange at low acidity and solvation at high acidity. researchgate.net |
| Heavy Lanthanides | Mixture of Cyanex272 and P507 | Synergistic Solvent Extraction | The mixture of extractants showed better extraction efficiency and separation factors than the individual components. researchgate.net |
| Lutetium(III) | Di(2-ethylhexyl) phosphinic acid (P227) | Polymer Inclusion Membrane (PIM) | A newly developed PIM with a hierarchically ordered porous structure demonstrated effective transport of Lu(III). researchgate.net |
| Cadmium(II), Lead(II) | Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | Polymer Inclusion Membrane (PIM) | PIMs were successfully used for the facilitated transport of Cd(II) and Pb(II) from aqueous solutions. researchgate.net |
Development of Next-Generation Functional Materials and Catalysts
The properties of this compound make it an excellent candidate for incorporation into advanced functional materials and as a ligand in catalysis.
Future opportunities include:
Selective Ion-Exchange Resins: Immobilizing DCHPA onto solid polymer supports could create highly selective ion-exchange resins. These materials would be valuable for applications in hydrometallurgy, wastewater treatment, and the recovery of precious or critical metals from dilute solutions.
Homogeneous Catalysis: DCHPA and its derivatives can serve as effective ligands for transition metal catalysts. The steric hindrance provided by the two cyclohexyl groups can be finely tuned to control access to the catalytic center, thereby enhancing the stereoselectivity of reactions such as hydrogenations, cross-couplings, or polymerizations.
Heterogeneous Catalysts: As mentioned, incorporating DCHPA-metal complexes into solid supports like MOFs or polymers would lead to robust, recyclable heterogeneous catalysts, combining the high selectivity of homogeneous systems with the practical advantages of heterogeneous ones.
Integration of Synergistic Experimental and Theoretical Methodologies in this compound Research
The synergy between experimental work and theoretical calculations is critical for accelerating the discovery and optimization of DCHPA applications. This integrated approach allows for a deeper understanding of the underlying chemical principles and provides predictive power to guide laboratory efforts.
Future research will increasingly benefit from:
Computational Modeling of Reaction Pathways: Using quantum chemical methods like Density Functional Theory (DFT) to model potential synthetic routes for DCHPA, allowing researchers to screen for the most energetically favorable and sustainable pathways before attempting them in the lab.
Understanding Coordination and Extraction: DFT calculations have already been successfully used to elucidate the electronic structure of thorium-DCHPA complexes formed during solvent extraction. researchgate.net This approach will be expanded to model the coordination of DCHPA with a wider array of metals and to predict the stability and geometry of the resulting complexes, aiding in the design of more selective ligands.
Molecular Dynamics Simulations: MD simulations can model the dynamic behavior of DCHPA at interfaces, such as in solvent extraction or within a PIM. This can reveal crucial details about the mechanism of metal ion transport and the role of different components in the system, providing insights that are difficult to obtain through experiments alone.
The table below summarizes the application of synergistic methodologies in phosphinic acid research.
| Research Area | Experimental Method | Theoretical Method | Finding/Synergy |
| Actinide Extraction | Solvent Extraction Studies | Density Functional Theory (DFT) | DFT calculations helped to understand the electronic structure of the Th-DCHPA complex formed during the extraction process. researchgate.net |
| Synthesis | Reaction Optimization | Quantum Chemistry | Future work can use calculations to predict reaction feasibility and guide the development of new, sustainable synthetic routes. |
| Separation Science | Membrane Transport Studies | Molecular Dynamics (MD) | Future simulations can model ion transport across DCHPA-based PIMs to optimize membrane composition and performance. |
Q & A
Q. What are the established synthetic routes for dicyclohexylphosphinic acid, and how can purity be optimized?
this compound (DcyHPA) is typically synthesized via hydrophosphinylation reactions or by modifying dialkylphosphinates. A common method involves reacting cyclohexylmagnesium bromide with phosphorus trichloride, followed by hydrolysis . To ensure high purity, recrystallization from non-polar solvents (e.g., hexane) and characterization via P NMR (expect a singlet near δ 50–60 ppm) and FT-IR (P=O stretch ~1200 cm) are critical. Purity >98% can be achieved using column chromatography with silica gel and ethyl acetate/hexane eluents .
Q. What standard analytical methods are used to confirm DcyHPA’s structure and purity?
Key techniques include:
- H/C/P NMR spectroscopy : To verify substituent environments and phosphorus coordination.
- Elemental analysis : Confirms C, H, and P content (theoretical values: C 64.7%, H 9.7%, P 11.2%).
- Mass spectrometry (ESI-MS) : Detects molecular ion peaks ([M-H] at m/z 263.2).
- Titration with NaOH : Quantifies acidic protons (pKa ~2.5–3.0 in aqueous systems) .
Q. How does DcyHPA interact with metal ions in solvent extraction systems?
DcyHPA acts as a bidentate ligand, coordinating with metal ions like Th or rare earth elements (REEs) via its phosphinic oxygen. Extraction efficiency depends on pH, with optimal Th recovery observed in 1 M HSO. Competitive extraction studies using slope analysis (log-log plots of distribution ratio vs. [DcyHPA]) reveal a 1:2 metal-to-ligand ratio in Th(NO)(DcyHPA) complexes .
Advanced Research Questions
Q. How can contradictory data on DcyHPA’s coordination stoichiometry be resolved?
Discrepancies in reported molar ratios (e.g., Th:DcyHPA = 1:2 vs. 1:3) arise from varying experimental conditions (ionic strength, counterions). To address this:
- Perform Job’s method of continuous variation to identify dominant complexes.
- Use EXAFS/XANES to probe local coordination geometry.
- Validate with DFT calculations (e.g., B3LYP/6-31G**) to compare theoretical and experimental stability constants .
Q. What methodological rigor is required when designing solvent extraction studies with DcyHPA?
- Control for confounding variables : Pre-equilibrate organic/aqueous phases to avoid pH drift.
- Replicate trials : Use ≥3 independent replicates to assess reproducibility.
- Statistical validation : Apply ANOVA to compare extraction efficiencies across pH levels or metal concentrations.
- Blind analysis : To mitigate bias, separate personnel for data collection and interpretation .
Q. How can DcyHPA’s selectivity for REEs be enhanced through structural modification?
Introduce electron-withdrawing groups (e.g., -CF) to the cyclohexyl rings to increase acidity, improving selectivity for heavy REEs (e.g., Yb, Lu). Compare extraction performance using separation factors (β) calculated as , where is the distribution ratio. Validate via ICP-OES and synchrotron-based XRF mapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
